molecular formula C42H62N9O14P B12407479 NBD-LLLLpY

NBD-LLLLpY

Cat. No.: B12407479
M. Wt: 948.0 g/mol
InChI Key: GKKCIOMHTQFZEP-ZTTXAYQISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NBD-LLLLpY involves the incorporation of the nitrobenzoxadiazole group into the peptide sequence. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired compound. The exact synthetic route may vary depending on the desired purity and yield of the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic process to produce larger quantities of the compound. This may include optimizing reaction conditions, using more efficient catalysts, and implementing purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: NBD-LLLLpY undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrobenzoxadiazole group, which is highly reactive toward amines and biothiols .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles such as amines and biothiols. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels to ensure optimal reactivity.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reactions with amines may result in the formation of amine derivatives, while reactions with biothiols may produce thiol derivatives .

Mechanism of Action

The mechanism of action of NBD-LLLLpY involves its interaction with specific molecular targets and pathways. The nitrobenzoxadiazole group in the compound exhibits high reactivity toward amines and biothiols, allowing for site-specific protein labeling and detection of enzyme activities . This interaction leads to distinct colorimetric and fluorescent changes, which are used to monitor the compound’s effects on biological systems.

Comparison with Similar Compounds

Properties

Molecular Formula

C42H62N9O14P

Molecular Weight

948.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoylamino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid

InChI

InChI=1S/C42H62N9O14P/c1-22(2)17-29(44-35(52)15-16-43-28-13-14-34(51(59)60)37-36(28)49-65-50-37)38(53)45-30(18-23(3)4)39(54)46-31(19-24(5)6)40(55)47-32(20-25(7)8)41(56)48-33(42(57)58)21-26-9-11-27(12-10-26)64-66(61,62)63/h9-14,22-25,29-33,43H,15-21H2,1-8H3,(H,44,52)(H,45,53)(H,46,54)(H,47,55)(H,48,56)(H,57,58)(H2,61,62,63)/t29-,30-,31-,32-,33-/m0/s1

InChI Key

GKKCIOMHTQFZEP-ZTTXAYQISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)O)NC(=O)CCNC2=CC=C(C3=NON=C23)[N+](=O)[O-]

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)O)NC(=O)CCNC2=CC=C(C3=NON=C23)[N+](=O)[O-]

Origin of Product

United States

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